molecular formula C17H35Br2N4O3P B13745981 2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide CAS No. 21078-12-6

2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide

Cat. No.: B13745981
CAS No.: 21078-12-6
M. Wt: 534.3 g/mol
InChI Key: PBRBWMWUHYAWSD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bis-quaternary ammonium salt featuring a phosphorylated central core with a 2-methoxyphenoxy substituent and dual trimethylazanium groups. The structure integrates a phosphoramide linkage, which bridges the aromatic ether moiety and the cationic ammonium termini. The dibromide counterions stabilize the positively charged nitrogen centers.

Properties

CAS No.

21078-12-6

Molecular Formula

C17H35Br2N4O3P

Molecular Weight

534.3 g/mol

IUPAC Name

2-[[(2-methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium;dibromide

InChI

InChI=1S/C17H35N4O3P.2BrH/c1-20(2,3)14-12-18-25(22,19-13-15-21(4,5)6)24-17-11-9-8-10-16(17)23-7;;/h8-11H,12-15H2,1-7H3,(H2,18,19,22);2*1H/q+2;;/p-2

InChI Key

PBRBWMWUHYAWSD-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)CCNP(=O)(NCC[N+](C)(C)C)OC1=CC=CC=C1OC.[Br-].[Br-]

Origin of Product

United States

Preparation Methods

The synthesis of 2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide involves several steps. The synthetic route typically includes the following steps:

    Formation of the Methoxyphenoxy Group: This step involves the reaction of a methoxyphenol with a suitable reagent to form the methoxyphenoxy group.

    Introduction of the Trimethylazaniumyl Group: This step involves the reaction of an ethylamine derivative with a trimethylamine to introduce the trimethylazaniumyl group.

    Formation of the Phosphorylamino Group: This step involves the reaction of the intermediate compound with a phosphorylating agent to form the phosphorylamino group.

    Final Assembly: The final step involves the reaction of the intermediate compounds to form the final product, this compound.

Industrial production methods for this compound may involve similar steps but are typically optimized for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may result in reduced forms of the compound.

Scientific Research Applications

2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of nitrogen- and phosphorus-containing molecules, though direct analogues are rare. Below is a comparative analysis:

Compound Class Key Features Divergence from Target Compound
Quinazolinone Derivatives Aromatic heterocycles (e.g., 6,8-dibromo-2-methylquinazolin-4-one) with hydrazide or pyrazole substituents . Lack phosphoryl and quaternary ammonium groups; focus on analgesic activity rather than cationic properties.
Piperazine-Based Analogs Substituted phenylpropyl-piperazines (e.g., 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine) with fluorinated aryl groups . Absence of phosphorus and methoxyphenoxy moieties; emphasis on monoamine transporter modulation.
Sulfonylurea Herbicides Triazine-linked sulfonylureas (e.g., metsulfuron methyl) with methyl benzoate and methoxy-triazinyl groups . Replace phosphorus with sulfur-based sulfonyl linkages; agricultural applications vs. undefined biological roles for the target compound.

Physicochemical Properties

  • Phosphoryl Stability: Unlike sulfonylureas (hydrolytically labile) , the phosphoramide linkage in the target compound may offer greater hydrolytic stability, akin to organophosphate prodrugs.
  • Aromatic Substituent Effects: The 2-methoxyphenoxy group introduces steric hindrance and lipophilicity, contrasting with the smaller methyl or ethoxy groups in triazine herbicides .

Research Findings and Limitations

  • Industrial Relevance: The dual quaternary structure suggests utility in surfactant formulations, but empirical data are lacking.
  • Spectral Characterization: IR and NMR data for the target compound are absent in the reviewed sources, unlike well-documented spectra for quinazolinones and piperazines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.